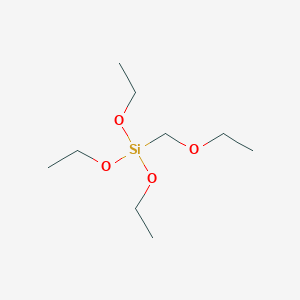

Triethoxy(ethoxymethyl)silane

Description

Contextualization of Organosilicon Chemistry and Silane (B1218182) Derivatives

Organosilicon chemistry is the study of organometallic compounds that feature carbon-silicon bonds. wikipedia.org These compounds, known as organosilanes, are foundational to a vast array of materials due to the unique characteristics of the silicon-carbon bond and the silicon atom's ability to form strong bonds with electronegative elements like oxygen. wikipedia.org Most organosilicon compounds are colorless, flammable, hydrophobic, and stable in air. wikipedia.org The field of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. wikipedia.orgsbfchem.comnumberanalytics.com

Silane derivatives are compounds derived from silane (SiH₄) where one or more hydrogen atoms are replaced by other atoms or groups, such as organic functional groups. getidiom.com These derivatives are crucial in modern organic synthesis and materials science. numberanalytics.comgetidiom.com Unlike carbon, silicon does not have a rich double bond chemistry, making compounds with silicon-carbon double bonds (silenes) mainly laboratory curiosities. wikipedia.org The primary applications of organosilicon chemistry are found in polymers known as silicones, which are used extensively as sealants, adhesives, coatings, and in medical devices. wikipedia.orgnumberanalytics.com

Significance of Trialkoxysilanes as Precursors in Material Synthesis

Trialkoxysilanes are a specific class of organosilanes with the general formula R'-Si(OR)₃, where R' is an organic group and (OR) is an alkoxy group. tekstilec.si These compounds are of immense importance as precursors in material synthesis, primarily due to their dual reactivity. The three alkoxy groups can undergo hydrolysis and condensation reactions to form a stable, cross-linked inorganic siloxane (Si-O-Si) network. nih.gov Simultaneously, the non-hydrolyzable organic group (R') can introduce specific functionalities into the final material. tekstilec.siresearchgate.net

This dual nature makes trialkoxysilanes essential components in:

Sol-Gel Processes: The "soft chemistry" of the sol-gel process allows for the creation of thin, optically transparent hybrid films on various substrates. tekstilec.si Trialkoxysilanes are hydrolyzed to form silanols (Si-OH), which then condense to create a polysilsesquioxane network. tekstilec.siisca.in This method is used to produce ceramics, glasses, and coatings at low temperatures. isca.in

Surface Modification: Trialkoxysilanes are widely used as coupling agents to enhance adhesion between organic polymers and inorganic substrates. solubilityofthings.comsolubilityofthings.commdpi.commdpi.com They can modify the surface properties of materials, imparting hydrophobicity (water repellency), corrosion resistance, and other desired functionalities. solubilityofthings.comsolubilityofthings.commdpi.comijcsi.pro For instance, they are used to create superhydrophobic coatings on metals and to functionalize silica (B1680970) surfaces. ijcsi.proacs.orgacs.orgresearchgate.net

Hybrid Materials: By combining different trialkoxysilane precursors, it is possible to develop multifunctional and multicomponent coatings with tailored protective properties. tekstilec.siresearchgate.net These hybrid organic-inorganic materials find applications in fields ranging from textiles to electronics and biomedicine. tekstilec.sicolab.ws

Historical Development and Evolution of Trialkoxysilane Research

The journey of organosilicon chemistry began in 1863 with the work of Charles Friedel and James Crafts, who synthesized the first tetraethylsilane. sbfchem.comnumberanalytics.com However, it was Frederic S. Kipping who pioneered extensive research in the early 20th century, synthesizing numerous organosilicon compounds and coining the term "silicone" in 1904. wikipedia.org Kipping's work with Grignard reagents to create alkylsilanes and arylsilanes laid the groundwork for future developments. wikipedia.org

After 1940, the focus shifted towards the application of polymeric organosilicon compounds. sbfchem.com Researchers like J. F. Hyde, W. J. Patnode, E. G. Rochow, and K. A. Andrianov were instrumental in developing silicone resins, coatings, and other polyorganosiloxane products. sbfchem.com A major breakthrough was the Müller-Rochow process, described by Eugene G. Rochow in 1945, which enabled the large-scale production of organosilicon compounds. wikipedia.orgcolab.ws

The popularization of organosilicon chemistry surged around 1968, a year marked by significant innovations such as the development of silyl (B83357) enol ether chemistry. beilstein-journals.org Research into trialkoxysilanes specifically has evolved to address limitations like sensitivity to hydrolysis and slow reaction rates. rsc.org Modern research focuses on developing new synthetic routes, such as the thiol-ene "click" reaction, for creating diverse and highly functional trialkoxysilanes. nih.gov There is also a growing emphasis on "green chemistry" approaches, including the direct synthesis of alkoxysilanes from alcohol and silicon to create more environmentally friendly, chlorine-free processes. colab.ws

Classification and Structural Features of Relevant Trialkoxysilanes

Trialkoxysilanes are organofunctional alkoxysilanes characterized by a central silicon atom bonded to one organic group (R') and three hydrolyzable alkoxy groups (OR). tekstilec.sinih.gov The general structure is R'–Si(OR)₃. tekstilec.si

The Organic Group (R'): This non-hydrolyzable group dictates the specific function of the silane. It can be a simple alkyl or aryl group, or a more complex functional group like amino, vinyl, or epoxy. tekstilec.sinih.gov This group can act as a network modifier, which alters the structure of the siloxane polymer, or as a network former if it is a polymerizable group. tekstilec.si

The Alkoxy Groups (OR): These groups (commonly methoxy (B1213986), -OCH₃, or ethoxy, -OCH₂CH₃) are susceptible to hydrolysis. Trimethoxysilanes are generally more reactive than their triethoxy counterparts. acs.org During hydrolysis, the alkoxy groups are replaced by hydroxyl groups, forming reactive silanols. These silanols then condense with each other or with hydroxyl groups on a substrate surface, forming stable siloxane bonds (Si-O-Si) and creating a durable inorganic network. nih.gov

Silanes can be broadly classified as functional or non-functional based on the nature of the R' group. nih.gov Functional silanes contain reactive organic groups that can participate in further chemical reactions, enabling their use as coupling agents and in the synthesis of complex hybrid materials. nih.gov

Below is a comparison of Triethoxy(ethoxymethyl)silane with other relevant trialkoxysilanes:

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) | Key Structural Feature |

| This compound | C₉H₂₂O₄Si | 222.35 | 192-194 | 1.403 | Ethoxymethyl group attached to silicon |

| Triethoxy(ethyl)silane | C₈H₂₀O₃Si | 192.33 sigmaaldrich.com | 158-160 sigmaaldrich.comchembk.comkrackeler.comchemicalbook.com | 1.392 sigmaaldrich.comchembk.comkrackeler.comchemicalbook.com | Ethyl group attached to silicon |

| Triethoxymethylsilane | C₇H₁₈O₃Si | 178.30 solubilityofthings.comsigmaaldrich.comgelest.com | 141-143 sigmaaldrich.com | 1.383 sigmaaldrich.com | Methyl group attached to silicon |

Structure

3D Structure

Properties

CAS No. |

117952-49-5 |

|---|---|

Molecular Formula |

C9H22O4Si |

Molecular Weight |

222.35 g/mol |

IUPAC Name |

triethoxy(ethoxymethyl)silane |

InChI |

InChI=1S/C9H22O4Si/c1-5-10-9-14(11-6-2,12-7-3)13-8-4/h5-9H2,1-4H3 |

InChI Key |

SSJKCXJGZQPERR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC[Si](OCC)(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Trialkoxysilanes

Direct Synthesis Pathways for Trialkoxysilanes

The direct synthesis, a variant of the Müller-Rochow process, is a fundamental industrial method for producing alkoxysilanes. This process involves the reaction of elemental silicon with an alcohol in the presence of a catalyst. wikipedia.orgmdpi.com For instance, triethoxysilane (B36694) (HSi(OC₂H₅)₃), a crucial precursor for compounds like Triethoxy(ethoxymethyl)silane, is synthesized through the direct reaction of silicon with ethanol (B145695). encyclopedia.pubgoogle.com This method is significant in the move towards chlorine-free "green" chemistry. mdpi.comencyclopedia.pub

Copper and its compounds are the most crucial catalysts for the direct synthesis of alkoxysilanes. researchgate.net The catalytic process is complex and involves several stages, including the formation of a catalytically active phase. encyclopedia.pub The interaction between the copper catalyst, often introduced as copper(I) chloride (CuCl), and silicon is believed to form active copper-silicon phases, such as Cu₃Si, which facilitates the reaction with the alcohol. mdpi.comencyclopedia.pubelsevierpure.com

Various forms of copper, including CuCl, CuO, Cu₂O, and Raney Cu, have been utilized. mdpi.comgoogle.com The efficiency and selectivity of the reaction can be further enhanced by the addition of promoters. Elements like zinc, tin, phosphorus, and aluminum, when added in small quantities, can significantly increase the reaction rate and influence the product distribution. encyclopedia.pubacs.org

Table 1: Catalytic Systems in Direct Alkoxysilane Synthesis

| Catalyst | Promoter(s) | Typical Form | Role of Catalyst |

|---|---|---|---|

| Copper (Cu) | Zinc (Zn), Tin (Sn), Phosphorus (P), Aluminum (Al) | CuCl, CuO, Cu₂O, Raney Cu | Forms active copper-silicon phases (e.g., Cu₃Si) to facilitate reaction with alcohol. mdpi.comencyclopedia.pubelsevierpure.com |

The yield and purity of trialkoxysilanes produced via direct synthesis are highly dependent on the reaction conditions, particularly temperature. The pretreatment temperature of the silicon-catalyst mixture and the reaction temperature itself are critical parameters that control the selectivity between the desired trialkoxysilane and the primary by-product, tetraalkoxysilane. mdpi.comencyclopedia.pub

Studies have shown that lower pretreatment temperatures of the Si-CuCl mixture result in higher selectivity towards trialkoxysilanes. For example, in the synthesis of trimethoxysilane, decreasing the pretreatment temperature to below 553 K can increase the selectivity to over 98%. mdpi.comencyclopedia.pub Conversely, higher temperatures tend to favor the formation of tetraalkoxysilane. mdpi.comencyclopedia.pub The reaction is typically carried out in fixed-bed or flow tube reactors. mdpi.com

Table 2: Effect of Temperature on Trialkoxysilane Synthesis Selectivity

| Pretreatment Temperature | Selectivity towards Trialkoxysilane | Selectivity towards Tetraalkoxysilane | Reference |

|---|---|---|---|

| < 553 K | > 98% | Low | mdpi.comencyclopedia.pub |

The primary by-product in the direct synthesis of trialkoxysilanes (HSi(OR)₃) is the corresponding tetraalkoxysilane (Si(OR)₄). mdpi.comencyclopedia.pub The formation of this by-product is a competitive reaction. Initially, the reaction mixture is dominated by the trialkoxysilane, but as the reaction progresses and silicon is consumed, the selectivity for the trialkoxysilane tends to decrease. researchgate.net

Management of by-product formation is achieved primarily through the careful control of reaction conditions as outlined previously. By optimizing the catalyst system, including the use of promoters, and maintaining optimal temperature profiles, the selectivity towards the desired trialkoxysilane can be maximized. mdpi.comencyclopedia.pub Subsequent purification steps, such as multi-stage distillation, are then employed to separate the trialkoxysilane from the tetraalkoxysilane and any other impurities. google.com

Alternative Synthetic Approaches to Trialkoxysilanes

Beyond the direct process, other synthetic routes are employed to produce specific types of trialkoxysilanes or to generate them from different precursors. These methods include disproportionation and silylation reactions.

Trialkoxysilanes can undergo a disproportionation (or redistribution) reaction, which is particularly important for the production of high-purity monosilane (SiH₄). google.com In this reaction, triethoxysilane, for example, is converted into monosilane and tetraethoxysilane in the presence of a catalyst. google.comresearchgate.net

4 HSi(OC₂H₅)₃ ⇌ SiH₄ + 3 Si(OC₂H₅)₄

This reaction is typically catalyzed by alkali metal alkoxides, such as sodium ethoxide. google.com The process is reversible, and the reaction conditions, including temperature (preferably between -20°C and +40°C), are controlled to favor the production of monosilane. google.com While this is a reaction of a trialkoxysilane rather than a primary synthesis route to it, it is a fundamental aspect of its chemistry.

Silylation reactions provide a versatile pathway to organotrialkoxysilanes, particularly aryltrialkoxysilanes. These methods involve the formation of a silicon-carbon bond by reacting a hydrosilane, such as triethoxysilane, with an organic halide or a similar substrate. organic-chemistry.orgacs.orgacs.org

A common approach is the palladium-catalyzed silylation of aryl halides (iodides and bromides). acs.org This reaction uses a palladium(0) catalyst, often activated with a phosphine (B1218219) ligand like 2-(di-tert-butylphosphino)biphenyl, to couple triethoxysilane with the aryl halide. organic-chemistry.orgacs.org This method is tolerant of various functional groups, allowing for the synthesis of complex aryltriethoxysilanes. organic-chemistry.orgorganic-chemistry.org Rhodium catalysts can also be employed for the silylation of aryl halides and arenediazonium salts. organic-chemistry.org Another route involves the reaction of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. organic-chemistry.org While these methods are specific to arylsilanes, they illustrate the broader strategies used to create functionalized alkoxysilanes from key precursors. organic-chemistry.orgacs.orgorganic-chemistry.org

Green Chemistry Principles in Trialkoxysilane Production

The production of trialkoxysilanes, including this compound, is increasingly being viewed through the lens of green chemistry, an approach to chemical product and process design that aims to reduce or eliminate the use and generation of hazardous substances. The application of these principles addresses the environmental impact of traditional synthetic routes and seeks to improve efficiency in terms of atoms, energy, and resources.

Key green chemistry principles relevant to trialkoxysilane production include maximizing atom economy, utilizing renewable feedstocks, employing catalytic processes, and designing for energy efficiency. These strategies collectively contribute to a more sustainable manufacturing lifecycle for this class of compounds.

Maximizing Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Traditional methods for synthesizing alkoxysilanes often exhibit poor atom economy. For instance, the esterification of chlorosilanes with alcohols, a common route, generates significant amounts of hydrogen chloride (HCl) as a byproduct.

A greener alternative is the direct synthesis method, which involves the reaction of elemental silicon with alcohols in the presence of a catalyst. mdpi.com This process significantly improves atom economy by minimizing the formation of byproducts. For example, the direct synthesis of triethoxysilane, a closely related compound, proceeds by reacting silicon with ethanol, producing only hydrogen gas as a byproduct, which can potentially be captured and used as a clean fuel source. mdpi.comnih.gov

Below is a comparative analysis of the theoretical atom economy for two synthetic pathways to a representative trialkoxysilane.

| Synthetic Route | Reaction Equation | Molecular Weight of Reactants (g/mol) | Molecular Weight of Desired Product (g/mol) | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Chlorosilane Esterification | SiCl₄ + 3C₂H₅OH → HSi(OC₂H₅)₃ + 3HCl | 169.90 + 3(46.07) = 308.11 | 164.27 | 53.3% |

| Direct Synthesis | Si + 3C₂H₅OH → HSi(OC₂H₅)₃ + H₂ | 28.09 + 3(46.07) = 166.30 | 164.27 | 98.8% |

This table illustrates the superior atom efficiency of the direct synthesis method compared to the traditional chlorosilane route. A higher atom economy signifies a more efficient and less wasteful process, a primary goal of green chemistry. primescholars.comchemrxiv.orgjk-sci.com

Use of Renewable Feedstocks

The seventh principle of green chemistry encourages the use of renewable rather than depleting raw materials. greenchemistry-toolkit.org In the context of this compound, the ethoxy and ethoxymethyl groups are traditionally derived from petrochemical sources, namely ethylene (B1197577) and methanol (B129727). A shift towards sustainability involves sourcing these alcohols from biomass.

Bio-ethanol, produced via the fermentation of sugars from crops like corn or sugarcane, is a viable renewable feedstock. wur.nl Similarly, methanol can be produced from biomass. Utilizing these bio-derived alcohols reduces the carbon footprint of the final product and decreases reliance on fossil fuels. acs.orgbasf.com The infrastructure for producing bio-ethanol is well-established, making its integration into silane (B1218182) manufacturing increasingly feasible. wur.nl

| Component Group | Conventional Feedstock | Renewable Feedstock Alternative | Source of Renewable Feedstock |

|---|---|---|---|

| Ethoxy (-OCH₂CH₃) | Petroleum-derived Ethanol | Bio-ethanol | Fermentation of corn, sugarcane, or lignocellulosic biomass greenchemistry-toolkit.org |

| Methoxymethyl (-CH₂OCH₃) | Petroleum-derived Methanol | Bio-methanol | Anaerobic digestion of biomass, gasification of biomass |

This table compares the conventional fossil-fuel-based feedstocks for the organic groups in this compound with their renewable, bio-based alternatives.

Catalysis

Catalytic reactions are preferred in green chemistry because they are more efficient than stoichiometric reactions, often requiring milder conditions and generating less waste. jk-sci.com The direct synthesis of trialkoxysilanes is a catalytic process. Research has shown that copper-based catalysts, such as copper(I) chloride (CuCl), are highly effective in facilitating the reaction between silicon and alcohols. mdpi.com

The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of the desired trialkoxysilane. The development of more active and selective catalysts allows the reaction to proceed at lower temperatures and pressures, further contributing to the process's green credentials by reducing energy consumption. nih.gov

Design for Energy Efficiency

Reducing the energy requirements of chemical processes is a critical aspect of green chemistry, with both environmental and economic benefits. Traditional production of silicon metal via the carbothermal reduction of silica (B1680970) (SiO₂) is an energy-intensive process, requiring temperatures around 1900 °C. nih.gov

Greener synthetic strategies aim to bypass this high-energy step. For example, direct synthesis routes starting from silica rather than elemental silicon are being explored. acs.orgsemanticscholar.org Furthermore, process intensification technologies can dramatically lower energy consumption. A comparative study on silane production demonstrated that using reactive distillation (RD) instead of a conventional fixed-bed reactor (FBR) could reduce energy consumption by more than 75%. researchgate.net Another innovative, energy-efficient approach is mechanochemistry, which uses mechanical force to activate the reaction, allowing the synthesis of alkoxysilanes at lower temperatures with high conversion rates. rsc.org

| Process Step/Technology | Conventional Method | Energy Consumption | Green Chemistry Alternative | Energy Savings/Benefit |

|---|---|---|---|---|

| Silicon Feedstock Production | Carbothermal reduction of SiO₂ | High (requires ~1900 °C) nih.gov | Direct conversion of SiO₂ to alkoxysilanes acs.orgsemanticscholar.org | Avoids highly energy-intensive silicon metal production. |

| Reaction Technology | Fixed-Bed Reactor (FBR) | Baseline | Reactive Distillation (RD) | Can reduce energy consumption by >75% researchgate.net |

| Reaction Activation | Thermal Heating | Dependent on required temperature | Mechanochemistry | Allows for lower reaction temperatures and high conversion rsc.org |

This table highlights key areas where green chemistry principles can be applied to improve energy efficiency in the trialkoxysilane production lifecycle.

Reaction Mechanisms and Chemical Transformations of Trialkoxysilanes

Hydrolysis Kinetics and Mechanisms of Triethoxysilanes

Hydrolysis is the initial and often rate-determining step in the sol-gel process of triethoxysilanes. nih.govafinitica.com It involves the substitution of the ethoxy groups (–OCH2CH3) with hydroxyl groups (–OH) from water. nih.gov This reaction is generally slow under neutral conditions (pH 7) and is therefore almost always catalyzed by either an acid or a base. researchgate.netcfmats.com

Influence of Catalysts (Acidic and Basic) on Hydrolysis Rate

Both acids and bases significantly accelerate the rate of hydrolysis, though through different mechanisms. cfmats.comgoogle.com

Under acidic conditions (typically pH < 5), an ethoxy group is rapidly protonated. nih.govgelest.com This protonation makes the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by water. nih.gov The mechanism is generally considered to be an SN2-type reaction. nih.govgoogle.com Acid catalysis is effective for promoting hydrolysis while slowing down the subsequent condensation reactions, which allows for the formation of more linear, less branched polymer structures. tandfonline.comuni-saarland.de The rate of hydrolysis in an acidic medium is significantly greater than in a basic medium. gelest.com For example, the hydrolysis rate constant for tetraethoxysilane (TEOS) in an acidic medium with HCl was found to be in the range of 4.5 to 65 × 10⁻² M⁻¹ min⁻¹, depending on the acid concentration. nih.gov

Under basic conditions (typically pH > 7), the reaction is initiated by the attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. nih.gov In an alkaline environment, deprotonated silanol (B1196071) groups can also act as nucleophiles. nih.gov This process also proceeds via a proposed S-N2-Si mechanism involving a pentacoordinate transition state. nih.gov Base catalysis tends to promote both hydrolysis and condensation, leading to the rapid formation of highly branched and condensed clusters. nih.govgelest.com The hydrolysis rate constants for TEOS in an alkaline medium (using ammonia (B1221849) as a catalyst) were found to range from 1.4 to 8 × 10⁴ s⁻¹, depending on the concentration of water and ammonia. nih.gov

| Silane (B1218182) | Catalyst/Medium | pH | Rate Constant (k) | Activation Energy (Ea) |

|---|---|---|---|---|

| TEOS | HCl | < 0.003 M HCl | 4.5 - 65 × 10⁻² M⁻¹ min⁻¹ | 11 - 16 kcal/mol |

| TEOS | NH₃ | 0.04 - 3 M NH₃ | 0.002 - 0.5 M⁻¹ h⁻¹ | 6 kcal/mol |

| TEOS | HCl | 3.134 | - | 31.52 kJ/mol |

| MTES | HCl | 3.134 | - | 57.61 kJ/mol |

Factors Governing Hydrolysis Progression (pH, Concentration, Temperature, Solvent Effects)

Several factors work in concert to determine the rate and extent of hydrolysis.

pH: As established, pH is a critical factor. The hydrolysis rate is at its minimum around neutral pH (pH 7) and increases significantly in both acidic and basic regimes. cfmats.comgelest.com For non-amino silanes, adjusting the pH to a range of 3 to 5 is common practice to initiate hydrolysis. cfmats.com

Concentration: The concentration of both the silane and water affects the reaction rate. cfmats.comelsevier.es Higher concentrations of reactants generally lead to a faster hydrolysis rate. cfmats.com The water-to-silane ratio is a key parameter; a sufficient amount of water is necessary for complete hydrolysis, and the rate can increase with higher water concentrations. elsevier.es

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. cfmats.comresearchgate.net An increase in temperature provides the necessary activation energy for the reaction to proceed more quickly. nih.gov For instance, the activation energy for the hydrolysis of TEOS in an acidic medium is reported to be between 11 and 16 kcal/mol (approx. 46-67 kJ/mol). nih.gov

Solvent Effects: The choice of solvent can impact the hydrolysis rate by affecting the solubility of the silane. cfmats.comelsevier.es Triethoxysilanes often have low solubility in water, so a co-solvent like ethanol (B145695) is frequently used to create a homogeneous solution. cfmats.comelsevier.es However, the presence of alcohol, a by-product of the hydrolysis reaction, can slow the reaction down due to the reversibility of the process (re-esterification). nih.govcfmats.com The polarity of the non-hydrolyzable group on the silicon, such as the ethoxymethyl group, also influences interactions with the solvent and thus the hydrolysis rate. researchgate.net

| Factor | Effect on Hydrolysis Rate | Underlying Principle |

|---|---|---|

| pH | Minimum at pH ~7; increases in acidic or basic conditions. cfmats.comgelest.com | Acid/base catalysis of the reaction. nih.gov |

| Water/Silane Ratio | Rate generally increases with higher water concentration. elsevier.es | Water is a key reactant; higher concentration drives the reaction forward. |

| Temperature | Rate increases with increasing temperature. cfmats.com | Provides activation energy for the reaction. nih.gov |

| Solvent | Co-solvents (e.g., ethanol) can increase solubility and rate, but excess alcohol can slow the reaction. cfmats.comelsevier.es | Affects reactant miscibility and reaction equilibrium (Le Chatelier's principle). cfmats.com |

Formation of Silanol Intermediates

The hydrolysis of a triethoxysilane molecule, such as triethoxy(ethoxymethyl)silane, proceeds in a stepwise manner, replacing one ethoxy group at a time. gelest.com This leads to the formation of a series of silanol intermediates:

First Hydrolysis Step: R-Si(OC₂H₅)₃ + H₂O ⇌ R-Si(OC₂H₅)₂(OH) + C₂H₅OH (Formation of Ethoxymethyl-diethoxy-silanol)

Second Hydrolysis Step: R-Si(OC₂H₅)₂(OH) + H₂O ⇌ R-Si(OC₂H₅)(OH)₂ + C₂H₅OH (Formation of Ethoxymethyl-ethoxy-silanediol)

Third Hydrolysis Step: R-Si(OC₂H₅)(OH)₂ + H₂O ⇌ R-Si(OH)₃ + C₂H₅OH (Formation of Ethoxymethyl-silanetriol)

Where R is the ethoxymethyl group (–CH₂OCH₂CH₃).

These silanol intermediates are generally unstable and highly reactive. scispace.comhydrophobe.org They readily participate in subsequent condensation reactions with other silanols or with unhydrolyzed ethoxy groups to form siloxane bonds. elsevier.es The persistence of these silanol species in solution is favored under acidic conditions, which allows for more controlled network formation. gelest.comtandfonline.com

Condensation Pathways and Network Formation

Following hydrolysis, the silanol intermediates undergo condensation to form a network of siloxane (Si-O-Si) bonds, releasing either water or alcohol as a by-product. nih.govelsevier.es These reactions are also influenced by the same factors that affect hydrolysis, particularly pH. elsevier.es

Oligosiloxane and Polysiloxane Formation through Condensation

Condensation can proceed via two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. nih.gov ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol-producing condensation: A silanol group reacts with a residual ethoxy group to form a siloxane bond and a molecule of ethanol. nih.gov ≡Si-OH + C₂H₅O-Si≡ → ≡Si-O-Si≡ + C₂H₅OH

These reactions initially form dimers and short linear or cyclic chains known as oligosiloxanes. scispace.comscispace.com As the reaction progresses, these oligomers continue to react, leading to the growth of larger, cross-linked three-dimensional networks known as polysiloxanes. researchgate.netresearchgate.net The structure of the final polymer can range from linear chains to branched polymers and cage-like structures (silsesquioxanes), depending on the reaction conditions. nii.ac.jp

Control over Condensation Rates and Network Structures

The final architecture of the polysiloxane network can be carefully controlled by manipulating the reaction conditions to favor specific reaction pathways. nih.govgelest.com

pH Control: This is the most powerful tool for controlling the network structure. uni-saarland.de

Acidic conditions (pH < 4) favor hydrolysis over condensation. scispace.com This leads to a higher concentration of silanol monomers before significant condensation begins, resulting in the formation of less-branched, more linear, or randomly branched polymers. nih.govnii.ac.jp

Basic conditions (pH > 7) promote rapid condensation, particularly of the more highly hydrolyzed species. nih.gov This results in the formation of more compact, highly branched, and particle-like structures. nih.govuni-saarland.de

Water/Silane Ratio: The amount of water influences the extent of hydrolysis before condensation becomes dominant. nih.gov Lower water ratios can lead to incomplete hydrolysis and the formation of polymers with residual alkoxy groups.

Temperature and Concentration: Higher temperatures and concentrations generally accelerate condensation rates, which can be used to control the speed of gelation or network formation. mdpi.com

By carefully tuning these parameters, it is possible to direct the condensation of this compound to produce materials with desired structures, from soluble linear oligomers to highly cross-linked inorganic-organic hybrid networks. conicet.gov.ar

Steric and Electronic Effects of Alkyl/Aryl Groups on Condensation

The condensation of trialkoxysilanes is a critical step in the formation of polysilsesquioxane networks. The rate and nature of this process are profoundly influenced by the steric and electronic properties of the non-hydrolyzable alkyl or aryl group attached to the silicon atom. acs.orguni-saarland.de

Electronic Effects: The electronic nature of the substituent group plays a significant role. Electron-withdrawing groups attached to the silicon atom increase the rate of hydrolysis, a precursor step to condensation. researchgate.net For instance, the hydrolysis of chloromethyl tris(2-methoxyethoxy)silane is reported to be 1600 times faster than that of the n-propyl substituted silane, compounds which have similar steric bulk. ingentaconnect.com Conversely, electron-donating groups, such as alkyl groups, tend to slow down the hydrolysis rate. researchgate.net This effect is attributed to the stabilization or destabilization of the transition state during the nucleophilic attack of water on the silicon atom.

Steric Effects: The size and branching of the alkyl or aryl group introduce steric hindrance, which can significantly retard condensation reactions. researchgate.net As the length and branching of an alkyl substituent increase, the rate of condensation decreases. researchgate.net For example, the significant steric bulk of a t-butyl group can inhibit both hydrolysis and condensation to such an extent that it prevents the formation of polymeric gels. osti.gov

Table 1: Influence of Substituent Groups on Trialkoxysilane Condensation This table is generated based on information from multiple sources.

| Substituent Type | Example Group | Electronic Effect | Steric Effect | Impact on Condensation Rate | Resulting Structure |

| Small Alkyl | Methyl, Ethyl | Weakly Donating | Low | Moderate | 3D Network |

| Long-chain Alkyl | n-Propyl | Donating | Moderate | Decreased researchgate.net | 3D Network (slower formation) |

| Branched Alkyl | t-Butyl | Donating | High | Severely Decreased / Inhibited researchgate.netosti.gov | Monomers / Oligomers |

| Electron-withdrawing | Chloromethyl | Withdrawing | Low | Increased ingentaconnect.com | 3D Network (faster formation) |

| Aryl | Phenyl, Naphthyl | Withdrawing | High | Retarded, favors intramolecular acs.orgresearchgate.net | Cyclic or Cage Structures (POSS) researchgate.net |

Nucleophilic Substitution Reactions in Trialkoxysilanes

Nucleophilic substitution is a fundamental reaction class for trialkoxysilanes. wikipedia.org In these reactions, an electron-rich species, the nucleophile, attacks the electron-deficient silicon atom, resulting in the displacement of a leaving group. wikipedia.orgksu.edu.sa For trialkoxysilanes like this compound, the ethoxy groups (–OC₂H₅) are common leaving groups.

The mechanism for this reaction at a silicon center is typically a bimolecular nucleophilic substitution (Sɴ2-Si). researchgate.net This process differs from the classic Sɴ2 reaction at a carbon center. Due to the larger size of the silicon atom and the accessibility of its d-orbitals, the reaction often proceeds through a stable pentacoordinate intermediate (a hypervalent species), rather than a simple transition state. ingentaconnect.comresearchgate.net

A primary example of nucleophilic substitution is the hydrolysis of the silane, where water acts as the nucleophile, attacking the silicon atom and displacing an alkoxy group to form a silanol (Si-OH). lookchem.comsolubilityofthings.com This reaction can be catalyzed by acids or bases. ingentaconnect.com The resulting silanols are highly reactive and subsequently participate in condensation reactions, another form of nucleophilic substitution where a silanol group attacks another silicon atom, displacing water or an alcohol molecule to form a siloxane (Si-O-Si) bond. ingentaconnect.com

Beyond hydrolysis, other nucleophiles can react with trialkoxysilanes. For instance, functionalized silsesquioxanes can be synthesized via nucleophilic substitution reactions on organotrialkoxysilanes that contain a suitable leaving group on the organic chain, such as the substitution of a chloride in octakis(3-chloropropyl)octasilsesquioxane. researchgate.netresearchgate.net Fluoride ions are particularly effective catalysts for reactions at the silicon center, as they are potent nucleophiles for silicon. researchgate.netopen.ac.uk

Hydrosilylation Reactions Involving Si-H Bonds

Hydrosilylation is a powerful reaction for forming silicon-carbon bonds. pageplace.deresearchgate.net It involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. pageplace.denih.gov This reaction is of significant industrial importance for the synthesis of organosilicon compounds, including many silane coupling agents. researchgate.netgoogle.com

It is crucial to note that This compound does not possess a Si-H bond and therefore cannot participate in hydrosilylation reactions. This transformation is characteristic of hydrosilanes, a class of compounds that includes trialkoxysilanes featuring a direct bond between silicon and hydrogen, such as Triethoxysilane (HSi(OC₂H₅)₃) . google.comchemeo.com

The hydrosilylation reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum, such as Speier's and Karstedt's catalysts. researchgate.netnih.gov However, catalysts based on other noble metals (Rh, Ir, Ru) and more recently, earth-abundant metals (Fe, Co, Ni), have also been developed. nih.govcsic.es The reaction with an alkene proceeds as follows:

R₃Si-H + H₂C=CHR' → R₃Si-CH₂-CH₂R'

The reaction generally yields the anti-Markovnikov addition product, where the silicon atom attaches to the less substituted carbon of the double bond. open.ac.uk The heat of hydrosilylation reactions typically ranges from 22 to 40 kcal/mole. pageplace.de This process allows for the synthesis of a wide variety of functional organosilanes by reacting a hydrosilane with an alkene or alkyne containing a desired functional group. researchgate.netgoogle.com

Table 2: Common Catalysts for Hydrosilylation Reactions This table is generated based on information from multiple sources.

| Catalyst Type | Specific Examples | Typical Substrates |

| Platinum-based | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst researchgate.net | Alkenes, Alkynes researchgate.netgoogle.com |

| Other Noble Metals | Rhodium, Iridium, Ruthenium complexes nih.govcsic.es | Alkenes, Ketones, Imines nih.govcsic.es |

| Earth-Abundant Metals | Iron, Cobalt, Nickel complexes nih.gov | Alkenes, Alkynes nih.gov |

Sol Gel Science and Engineering with Trialkoxysilanes

Trialkoxysilanes as Key Precursors in Sol-Gel Processes

Trialkoxysilanes, with the general formula R'Si(OR)₃, are foundational precursors in sol-gel chemistry. mdpi.com Triethoxy(ethoxymethyl)silane belongs to this class, featuring a non-hydrolyzable ethoxymethyl group (R') and three hydrolyzable ethoxy groups (OR). The sol-gel process transforms these molecular precursors into a solid inorganic network through a sequence of hydrolysis and condensation reactions. nih.gov

The process begins with the hydrolysis of the ethoxy groups in the presence of water and a catalyst (typically an acid or a base). unm.edu In this step, the -OC₂H₅ groups are replaced with hydroxyl (-OH) groups, forming silanols and releasing ethanol (B145695) as a byproduct. dakenchem.com The rate of this reaction is influenced by factors such as pH, the water-to-silane ratio, and the solvent used. unm.edu

Following hydrolysis, the newly formed silanol (B1196071) groups undergo condensation reactions. This can occur either through a water-producing condensation (two silanols reacting to form a siloxane bond, Si-O-Si, and a water molecule) or an alcohol-producing condensation (a silanol reacting with a remaining ethoxy group to form a siloxane bond and an ethanol molecule). nih.gov These condensation reactions are responsible for the polymerization of the silane (B1218182) monomers, leading to the formation of oligomers and eventually a cross-linked, three-dimensional network that constitutes the gel. mdpi.com The non-hydrolyzable ethoxymethyl group remains attached to the silicon atom, becoming an integral part of the final silica (B1680970) network. nih.gov

Formation of Organically Modified Silicas (ORMOSILs)

The presence of the covalently bonded, non-hydrolyzable ethoxymethyl group in this compound makes it a prime candidate for the synthesis of Organically Modified Silicas, commonly known as ORMOSILs. researchgate.net These materials are organic-inorganic hybrids that merge the properties of both organic polymers and inorganic glasses. nih.gov

During the sol-gel process, the inorganic part of the network is formed through the hydrolysis and condensation of the triethoxy groups, creating a silica-like backbone (Si-O-Si). Simultaneously, the organic ethoxymethyl moieties are incorporated directly into this network. nih.gov This results in a composite material at the molecular level.

The nature of the organic group plays a crucial role in determining the final properties of the ORMOSIL. While specific studies on the ethoxymethyl group are lacking, analogous organo-functional groups are known to impart specific characteristics. For example, alkyl groups (like in octyltriethoxysilane) can introduce hydrophobicity, while vinyl groups (from vinyltriethoxysilane) can be used for subsequent organic polymerization. researchgate.netresearchgate.net The ethoxymethyl group in this compound would be expected to influence properties such as polarity, flexibility, and the refractive index of the final material. The synthesis of ORMOSILs allows for the creation of materials with tailored properties, combining the durability and rigidity of silica with the functionality and flexibility of organic components.

Control of Material Properties through Sol-Gel Parameters

The final properties of materials derived from this compound can be precisely controlled by manipulating various parameters during the sol-gel process. Although specific data for this compound is unavailable, the principles derived from studies of similar systems, like those involving TEOS and vinyltriethoxysilane (B1683064) (VTES), provide a clear framework. researchgate.net Key parameters include the type of catalyst, the water-to-silane molar ratio, temperature, and the choice of solvent. researchgate.net

Rheological Properties and Gelation Dynamics

The rheology of the sol, specifically its viscosity, evolves as the hydrolysis and condensation reactions proceed. Initially a low-viscosity liquid (the "sol"), the system's viscosity gradually increases as siloxane oligomers form and grow in size and complexity. researchgate.net The gel point is a critical transition where the liquid sol transforms into a solid-like network (the "gel") that can resist shear stress. researchgate.net

The time taken to reach this point, known as the gelation time, is highly dependent on sol-gel parameters. For instance, in TEOS/VTES hybrid systems, gelation time is influenced by temperature and the molar ratio of the precursors. researchgate.net Higher temperatures generally accelerate both hydrolysis and condensation, leading to shorter gelation times. researchgate.net The catalyst concentration and pH also have a profound effect on gelation dynamics.

Table 1: Example of Gelation Time for a TEOS/VTES System at Different Temperatures This table illustrates the general effect of temperature on gelation time in a related hybrid silane system and is not specific to this compound.

| Molar Ratio (TEOS/VTES) | Temperature (°C) | Gelation Time (min) |

| 1:1 | 30 | ~150 |

| 1:1 | 40 | ~90 |

| 1:1 | 50 | ~50 |

Source: Based on data patterns from rheological studies of TEOS/VTES systems. researchgate.net

Optical Properties of Sol-Gel Derived Materials

Sol-gel derived materials, particularly thin films and coatings, can be engineered to have specific optical properties, such as high transparency and a tailored refractive index. mdpi.com The transparency of coatings made from precursors like this compound is generally high, provided that the particle size within the sol remains much smaller than the wavelength of visible light, thus minimizing scattering. abmproceedings.com.br

Mechanical Properties of Cured Sol-Gel Systems (e.g., Flexibility, Elongation at Break)

The incorporation of organic groups like ethoxymethyl into the rigid silica network is a key strategy for modifying the mechanical properties of the resulting material. Pure silica glasses are typically hard but brittle. The organic moieties introduce a degree of flexibility, reducing internal stress and increasing the material's toughness. researchgate.net

While specific data on flexibility or elongation at break for this compound-derived materials are not available, studies on other ORMOSILs show that the size and nature of the organic substituent strongly influence these properties. researchgate.net Longer or more flexible organic chains can act as "spacers" between the inorganic cross-links, allowing for more deformation before fracture. This can lead to materials with improved elongation at break and a lower Young's modulus compared to unmodified silica. The presence of the ethoxymethyl group is expected to enhance the flexibility of the silica network, making it less prone to cracking, which is particularly important for thick coatings. researchgate.net

Chemical Resistance and Scratch Resistance of Sol-Gel Coatings

Sol-gel coatings are widely used to protect surfaces from chemical attack and mechanical damage. dakenchem.com The highly cross-linked siloxane (Si-O-Si) network provides a dense barrier that can resist penetration by corrosive agents and solvents. nih.govchemrevlett.com

The scratch resistance of a coating is related to its hardness and its ability to deform without fracturing. paint.org While the inorganic silica component contributes to hardness, the organic component can improve toughness and elastic recovery. researchgate.netevonik.com Silane-based coatings can form hard, SiO₂-like domains within the coating matrix, which significantly improves scratch resistance. evonik.com The ethoxymethyl group in a this compound-based coating would be expected to contribute to a balance of hardness and flexibility, potentially leading to a durable, scratch-resistant surface. Modifying sol-gel films with various silanes has been shown to enhance the corrosion resistance of metal substrates significantly. mdpi.comnih.govresearchgate.net

Kinetic Studies of Sol-Gel Processes

The transformation of trialkoxysilane precursors, such as this compound, into a solid material via the sol-gel process involves two fundamental chemical reactions: hydrolysis and condensation. The kinetics of these reactions—how fast they proceed and the structures they form—are critical in determining the properties of the final material. Kinetic studies are therefore essential for controlling the sol-gel process to achieve desired outcomes. These studies depend on various factors including pH, temperature, solvent type, and the water-to-silane ratio. youtube.comosti.gov

To accurately study the kinetics of sol-gel reactions, it is crucial to monitor the process in real-time, or in-situ. Several techniques are employed to track the consumption of silane precursors and the formation of intermediate species and the final siloxane network. ndhu.edu.tw

Optical and Light Scattering Methods: For organosilanes that are initially immiscible in water, techniques like optical turbidity scanning can monitor the hydrolysis reaction by tracking the dissolution of the neat silane phase into the aqueous solution. nih.govresearchgate.net As the silane dissolves, light transmission through the reaction vessel increases. Subsequently, as condensation leads to the formation of particles, the solution becomes turbid, causing a decrease in light transmission. nih.gov This particle formation and aggregation can be further confirmed and quantified using Dynamic Light Scattering (DLS). nih.govresearchgate.net

Vibrational Spectroscopy (FTIR and Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for probing the molecular changes during the sol-gel process. These methods can monitor the disappearance of Si-O-C bonds from the precursor and the appearance of Si-O-Si bonds that form the siloxane network backbone. nih.gov Raman spectroscopy, in particular, can provide quantitative information about the various transient intermediate products of hydrolysis. ndhu.edu.tw

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, especially ²⁹Si NMR, is one of the most informative techniques for studying sol-gel kinetics. It can distinguish between and quantify the different silicon species present in the solution, from the initial unreacted silane to partially and fully hydrolyzed monomers, dimers, and larger oligomers. ndhu.edu.twyoutube.com This allows for a detailed mapping of both the hydrolysis and condensation pathways. ¹H NMR can also be used to track the disappearance of alkoxy groups and the appearance of alcohol byproducts and silanol groups. nih.gov

Interactive Table: In-Situ Monitoring Techniques for Sol-Gel Kinetics

| Technique | Measured Parameter | Information Provided |

|---|---|---|

| Optical Turbidity Scanning | Light transmission/scattering | Rate of precursor dissolution (hydrolysis); Onset of particle formation (condensation) nih.gov |

| Dynamic Light Scattering (DLS) | Particle size distribution | Confirmation of condensation; Particle aggregation and growth rates nih.gov |

| FTIR/Raman Spectroscopy | Vibrational bond frequencies | Disappearance of Si-O-C bonds; Formation of Si-O-Si network bonds; Identification of intermediate species ndhu.edu.twnih.gov |

| ²⁹Si NMR Spectroscopy | Silicon chemical environment | Quantification of monomer, dimer, and oligomer species; Degree of condensation ndhu.edu.twyoutube.com |

Phase separation is a common and critical phenomenon in the sol-gel polymerization of organotrialkoxysilanes like this compound. The presence of a non-hydrolyzable organic group (the ethoxymethyl group) imparts a hydrophobic character to the molecule, leading to distinct behavior compared to fully inorganic tetra-alkoxysilanes. researchgate.net

Initially, many organosilanes are insoluble in the aqueous reaction medium, forming a separate liquid phase. This immiscibility creates a reaction interface where hydrolysis occurs, and the rate can be controlled by managing the interfacial area between the silane and the water. nih.govresearchgate.net

As the reactions proceed, even in solutions that appear macroscopically homogeneous and optically clear, microphase separation can occur. youtube.com This happens when partially condensed oligomeric intermediates, which may be more hydrophobic than the initial monomers, aggregate into small clusters or particles that are distinct from the bulk solvent. youtube.com This phenomenon can complicate kinetic analysis, for instance, by causing a gradual loss of signal in NMR spectroscopy as the separating species are no longer effectively detected. youtube.com

The tendency to phase separate is strongly influenced by the reaction conditions and the nature of the organic substituent. Factors that promote rapid condensation can lead to the formation of insoluble oily or resinous polymers that separate from the solution, preventing the formation of a monolithic gel. osti.govmdpi.com Understanding and controlling phase separation is therefore key to directing the sol-gel process toward the desired material outcome, whether it be discrete nanoparticles, a porous gel, or a dense coating.

Fabrication of Hybrid Organic-Inorganic Materials

Organotrialkoxysilanes are fundamental building blocks for creating hybrid organic-inorganic (OIH) materials, also known as ORMOSILs (Organically Modified Silicates). osti.gov These materials synergistically combine the properties of inorganic glasses (e.g., hardness, thermal stability) with those of organic polymers (e.g., flexibility, functionality) at the molecular level. mdpi.commdpi.com The organic group attached to the silicon atom, such as the ethoxymethyl group in this compound, is integrated into the final siloxane network, allowing for precise tuning of the material's properties.

The versatility and mild processing conditions of the sol-gel method make it an ideal platform for designing and synthesizing matrices for chemical and biological sensors. The resulting porous network can physically entrap indicator molecules without altering their chemical properties, while the matrix itself can be tailored for properties like optical transparency, mechanical stability, and permeability to the target analyte.

A common design strategy involves the co-polymerization of an organotrialkoxysilane with other precursors to create a robust and functional host matrix. For instance, hybrid films for pH sensing can be developed using Polydimethylsiloxane (PDMS) based materials. researchgate.net The synthesis involves reacting PDMS with a cross-linking silane, such as (3-aminopropyl)triethoxysilane, followed by hydrolysis and condensation. researchgate.net The resulting flexible and transparent hybrid matrix is then doped with a pH-sensitive dye, like phenolphthalein, which becomes physically entrapped within the silica network. researchgate.net

Similarly, functional textiles for pH sensing have been designed by applying a sol-gel solution containing an epoxy silane precursor (e.g., 3-glycidoxypropyltrimethoxysilane) and a non-toxic halochromic dye to a fabric. nih.gov The sol-gel process forms a durable, transparent coating that covalently binds to the textile fibers, immobilizing the sensor dye. The design of these matrices relies on selecting precursors that provide the necessary structural integrity, adhesion, and a microenvironment that allows the indicator molecule to interact with the analyte.

Interactive Table: Components of a Sol-Gel Sensor Matrix

| Component | Example Compound(s) | Function in Sensor Matrix |

|---|---|---|

| Inorganic Precursor | Tetraethyl Orthosilicate (TEOS), this compound | Forms the rigid, porous Si-O-Si backbone; provides structural integrity and thermal stability. researchgate.net |

| Organic/Hybrid Precursor | Polydimethylsiloxane (PDMS), (3-Aminopropyl)triethoxysilane | Imparts flexibility, hydrophobicity, and functional groups for adhesion or further modification. researchgate.net |

| Indicator Molecule | Phenolphthalein, Resorufin | Acts as the active sensing element that changes properties (e.g., color) in response to the target analyte. researchgate.netnih.gov |

| Solvent/Catalyst | Ethanol, Water, Acid/Base | Controls the hydrolysis and condensation reaction rates, influencing the final porosity and structure of the matrix. mdpi.com |

While sol-gel reactions are most commonly catalyzed by Brønsted acids (e.g., HCl) or bases (e.g., NH₄OH), Lewis acids can also play a significant role in promoting hydrolysis and condensation. A Lewis acid is a chemical species that can accept an electron pair. In the context of sol-gel chemistry, a Lewis acid catalyst functions by coordinating to an oxygen atom on the alkoxide (Si-OR) or silanol (Si-OH) group of the silane precursor. youtube.comndhu.edu.tw

This coordination enhances the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by water during hydrolysis or by another silanol group during condensation. youtube.comndhu.edu.tw The general mechanism involves three steps:

Association: The Lewis acid coordinates to a Lewis basic site (an oxygen atom) on the silane precursor.

Nucleophilic Attack: The activated complex reacts with a nucleophile (water or a silanol group).

Dissociation: The Lewis acid catalyst de-coordinates from the product, regenerating it for the next catalytic cycle. youtube.com

Some organofunctional silanes may possess intrinsic Lewis acid or base characteristics that influence the sol-gel process and the final material morphology. nih.gov Furthermore, Lewis acids can be intentionally incorporated into the sol-gel matrix itself. For example, Lewis acids like aluminum chloride (AlCl₃) have been successfully immobilized within silica matrices via the sol-gel route to create heterogeneous catalysts for applications such as biodiesel production. This demonstrates the compatibility of Lewis acids with the sol-gel process and their potential to create materials with built-in catalytic sites for forming hybrid structures.

Table of Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| (3-Aminopropyl)triethoxysilane | APTES |

| (3-Glycidoxypropyl)trimethoxysilane | GPTMS |

| Aluminum chloride | AlCl₃ |

| Phenolphthalein | |

| Polydimethylsiloxane | PDMS |

| Resorufin | 7-Hydroxy-3H-phenoxazin-3-one |

| Tetraethyl Orthosilicate | TEOS |

Surface Engineering and Interfacial Phenomena

Trialkoxysilanes as Silane (B1218182) Coupling Agents

Trialkoxysilanes, including Triethoxy(ethoxymethyl)silane, are a class of organosilicon compounds essential for enhancing the performance of composite materials. nih.govshinetsusilicones.com These molecules, known as silane coupling agents, possess a unique dual-reactivity structure. nih.govnbinno.com Their general chemical formula is represented as Y-R-Si-X3. sunfar-silicone.comsilicone-surfactant.com

Y : Represents an organofunctional group that is compatible with and can react with an organic polymer matrix. sunfar-silicone.comsilicone-surfactant.comtcichemicals.com

R : Is a small alkyl chain that links the organofunctional group to the silicon atom. sunfar-silicone.com

Si : The central silicon atom.

X : Represents a hydrolyzable group, typically an alkoxy group like methoxy (B1213986) or ethoxy, which reacts with inorganic substrates. sunfar-silicone.comsilicone-surfactant.comtcichemicals.com

In the case of this compound, the ethoxymethyl group serves as the organofunctional moiety (Y-R), while the three ethoxy groups (-OC2H5) are the hydrolyzable moieties (X). silicone-surfactant.com This structure allows the silane to form stable chemical bonds with both inorganic fillers (e.g., glass fibers, silica) and organic resins, acting as an intermediary to improve adhesion and stress transfer between the two phases. nih.govnbinno.comsilicorex.com The effectiveness of these agents is crucial in applications ranging from reinforced plastics and adhesives to coatings and sealants. nbinno.comsilicone-surfactant.com

| Component | Description | Function | Example in this compound |

|---|---|---|---|

| Y-R | Organofunctional Group | Reacts with organic polymer matrix. | Ethoxymethyl |

| Si | Silicon Atom | Central atom connecting organic and inorganic functionalities. | Silicon |

| X | Hydrolyzable Group | Reacts with inorganic substrates after hydrolysis. | Ethoxy (-OC2H5) |

Mechanism of Adhesion Enhancement at Organic-Inorganic Interfaces

The primary mechanism by which silane coupling agents enhance adhesion is through the formation of a durable, chemically bonded interphase that bridges the organic polymer and the inorganic substrate. nbinno.com This process involves a series of chemical reactions on both sides of the interface.

The adhesion to inorganic surfaces is a multi-step process. gelest.com

Hydrolysis : The three ethoxy groups (Si-OR) of this compound react with water to form reactive silanol (B1196071) groups (Si-OH). This hydrolysis can be catalyzed by acids or bases. gelest.comhengdasilane.com

Condensation : These silanol groups can then condense with each other to form oligomeric siloxane structures (Si-O-Si). nih.govgelest.comvub.be

Hydrogen Bonding : The silanol groups of the hydrolyzed silane form hydrogen bonds with the hydroxyl groups (-OH) present on the surface of most inorganic substrates, such as glass, metals, and silica (B1680970). gelest.comvub.be

Covalent Bond Formation : Upon drying or curing, a dehydration reaction occurs, forming stable, covalent metallosiloxane bonds (Substrate-O-Si) at the interface. nih.govgelest.comresearchgate.net

This network of covalent bonds provides a strong and hydrolytically stable linkage between the silane coupling agent and the inorganic material. vub.beresearchgate.net

Simultaneously, the organofunctional group of the silane interacts with the organic polymer matrix. nih.gov The ethoxymethyl group of this compound can participate in several types of interactions:

Interpenetration and Entanglement : The organic chains of the silane layer can physically entangle with the polymer chains of the matrix. This interdiffusion creates an interpenetrating network at the interface, which enhances adhesion through mechanical interlocking. semanticscholar.org

Copolymerization/Grafting : If the polymer matrix contains reactive sites, the organofunctional group of the silane can undergo copolymerization or grafting reactions. For silanes with reactive groups like vinyl or methacrylate, this involves covalent bond formation with the polymer backbone during polymerization or curing. nih.govresearchgate.net This chemical integration ensures efficient stress transfer from the polymer to the inorganic filler. nbinno.com

Endcapping : In some polymer systems, silanes can react with the terminal functional groups of polymer chains, a process known as endcapping. This modifies the polymer ends and can improve compatibility and bonding with the silane-treated surface.

These interactions ensure that the silane molecule is firmly anchored in the polymer matrix, completing the chemical bridge to the inorganic substrate and significantly improving the mechanical and chemical resistance of the composite material. nbinno.com

Surface Modification for Hydrophobicity

This compound and other alkyltrialkoxysilanes are widely used to render naturally hydrophilic surfaces hydrophobic (water-repellent). gelest.comresearchgate.net This is achieved by altering the surface chemistry and energy of the substrate.

The wettability of a solid surface is determined by its surface free energy. semanticscholar.org Hydrophilic materials like glass and minerals have high surface energy due to the presence of polar hydroxyl groups, which readily form hydrogen bonds with water. researchgate.net

When this compound is applied to such a surface, the ethoxy groups hydrolyze and bond to the substrate as described previously. This process orients the nonpolar ethoxymethyl groups away from the surface, forming a low-energy, "hydrocarbon-like" outer layer. researchgate.net This new surface has a significantly lower surface energy, particularly reducing the polar component of the surface energy. semanticscholar.org

The change in surface energy directly impacts wettability, which is often quantified by the water contact angle (WCA). researchgate.net A high contact angle indicates poor wettability and hydrophobicity. By creating a low-energy surface, the silane treatment increases the WCA, causing water to bead up and run off rather than spreading across the surface. researchgate.netnih.gov This allows for the precise tailoring of surface wettability from hydrophilic to hydrophobic. nih.gov

| Property | Untreated Hydrophilic Surface | Surface Treated with this compound |

|---|---|---|

| Surface Chemistry | High density of polar hydroxyl (-OH) groups | Surface covered with nonpolar ethoxymethyl (-CH2OCH2CH3) groups |

| Surface Energy | High | Low |

| Wettability | High (Hydrophilic) | Low (Hydrophobic) |

| Water Contact Angle (WCA) | Low (<90°) | High (>90°) |

The ability of this compound to create a durable, hydrophobic surface makes it valuable for a variety of water-repellent applications. silanecouplingagent.comgoogle.com These treatments penetrate porous materials and bond chemically, providing long-lasting protection without sealing the pores, which allows the substrate to remain breathable. supremesilicones.com

Key applications include:

Construction Materials : Used as a penetrating sealer for concrete, masonry, and natural stone to prevent water ingress, which can cause damage from freeze-thaw cycles and inhibit the growth of mold and mildew. researchgate.net

Glass and Ceramics : Applied to glass surfaces to create water-repellent coatings for automotive windshields and architectural glass.

Fillers and Pigments : Treatment of inorganic fillers and pigments with silanes makes them hydrophobic, improving their dispersion in nonpolar polymer matrices and preventing clumping. researchgate.net

Textiles : Used to impart water repellency to fabrics in a durable manner. nih.gov

These coatings are valued for their durability and resistance to weathering and UV degradation, providing effective and lasting protection. supremesilicones.comnbinno.com

Impact of Alkyl Chain Length on Hydrophobic Properties

The hydrophobicity of a surface treated with an alkoxysilane is significantly influenced by the length of the non-hydrolyzable alkyl chain attached to the silicon atom. Generally, longer alkyl chains lead to a greater hydrophobic effect. This is because longer hydrocarbon chains are more effective at shielding the polar surface of the substrate from interaction with water.

Research comparing silanes with different alkyl chain lengths demonstrates this principle. For instance, nanoparticles functionalized with an octyl-silane (B7823203) (C8) were found to be highly hydrophobic, with a water contact angle of approximately 150.6°, whereas methyl-functionalized (C1) nanoparticles were hydrophilic, showing a water contact angle of 0°. researchgate.netd-nb.info This highlights the inability of a very short alkyl chain to form a sufficiently dense hydrophobic network to shield residual hydrophilic silanol groups on the surface. d-nb.info

This compound, with its short ethoxymethyl group, is expected to impart a degree of hydrophobicity, but one that is less pronounced than that achieved with longer-chain alkylsilanes like octyltriethoxysilane. The ethoxymethyl group provides a nonpolar character, but its limited length means it is less effective at creating a dense, water-repellent layer compared to longer alkyl chains. The effectiveness of the hydrophobic network is crucial, as defects or inhomogeneities can significantly reduce the water contact angle. d-nb.info

The relationship between alkyl chain length and water contact angle is not always linear. Studies have shown that hydrophobicity increases with chain length up to a certain point, after which it may plateau or even decrease if the long chains become disordered. nih.gov

Table 1: Comparison of Water Contact Angles for Surfaces Treated with Alkyl Silanes of Varying Chain Lengths

| Silane Functional Group | Alkyl Chain Length | Typical Water Contact Angle | Hydrophobicity Level |

|---|---|---|---|

| Methyl | C1 | ~0° | Hydrophilic |

| Ethoxymethyl | C2 (effective) | Moderate | Moderately Hydrophobic |

Note: The water contact angle for this compound is an estimation based on general principles, as specific data was not available in the searched literature.

Modification of Particulate Fillers and Pigments

The treatment of inorganic fillers and pigments with silanes like this compound is a common strategy to improve their compatibility with and dispersion in organic polymer matrices. nbinno.comrussoindustrial.ru The silane acts as a molecular bridge, with its ethoxy groups reacting with hydroxyl groups on the filler surface and its ethoxymethyl group interacting with the polymer matrix. nbinno.comspecialchem.com

Improved Dispersibility and Reduced Sedimentation

Silane coupling agents enhance the dispersion of filler particles by altering the surface chemistry of the filler. russoindustrial.ruosti.gov Untreated inorganic fillers are often hydrophilic and tend to agglomerate in hydrophobic polymer matrices. russoindustrial.ru Treatment with a silane like this compound functionalizes the filler surface, making it more organophilic and compatible with the polymer. specialchem.com This improved compatibility reduces the filler-filler interactions that lead to agglomeration and promotes better wetting of the filler by the polymer. nbinno.com

The mechanism involves the hydrolysis of the silane's ethoxy groups to form reactive silanols. These silanols then condense with hydroxyl groups on the filler surface, forming stable siloxane bonds (Si-O-Filler). russoindustrial.ruspecialchem.com The ethoxymethyl groups orient away from the surface, creating an organic-compatible interface that facilitates dispersion during compounding and prevents re-agglomeration. specialchem.comosti.gov This leads to a more homogeneous distribution of the filler within the composite, which is critical for achieving consistent and improved material properties. nbinno.com The result is a reduction in the viscosity of the filler-polymer mixture and a more stable dispersion with reduced sedimentation of the filler particles over time. nbinno.com

Enhancement of Moisture and Chemical Resistance in Filled Composites

The interface between the filler and the polymer matrix is often a weak point in a composite material, susceptible to degradation by moisture and chemicals. Water absorption can lead to swelling, debonding at the interface, and a decline in mechanical and electrical properties. scispace.comsemanticscholar.org

By creating strong, covalent bonds between the filler and the polymer matrix, silane coupling agents enhance the environmental resistance of the composite. nbinno.com The silane treatment reduces the number of hydrophilic hydroxyl groups on the filler surface, thereby lowering the water absorption of the composite. scispace.comsemanticscholar.orgencyclopedia.pub This improved interfacial adhesion prevents water from penetrating and accumulating in gaps and voids between the filler and the matrix. semanticscholar.org Studies on natural fiber composites have shown that silane treatment is an effective method for reducing water uptake and improving mechanical properties in wet conditions. scispace.comresearchgate.net By ensuring a more robust and water-resistant interface, composites treated with silanes like this compound exhibit greater durability and a longer service life when exposed to humid or chemically aggressive environments. nbinno.com

Surface Pretreatment for Corrosion Protection

Silane films are increasingly used as an environmentally friendly alternative to traditional chromate (B82759) conversion coatings for the corrosion protection of metallic substrates. researchgate.netresearchgate.net These films can act as a physical barrier, limiting the access of corrosive species to the metal surface, and can also improve the adhesion of subsequent organic coatings. researchgate.netchemrevlett.com

Silane Films on Metallic Substrates (e.g., Aluminum, Copper, Bronze)

This compound can be applied to various metallic substrates, including aluminum, copper, and bronze, to form a protective silane film. researchgate.netresearchgate.netuakron.edu The process involves the hydrolysis of the triethoxy groups in the presence of water to form silanol (Si-OH) groups. These silanol groups then condense with metal hydroxide (B78521) groups (Me-OH) on the substrate surface, forming covalent metallo-siloxane bonds (Me-O-Si). researchgate.net Further condensation between adjacent silanol groups results in a cross-linked polysiloxane network on the metal surface.

This process has been successfully applied to various metals:

Aluminum: Silane treatments can significantly improve the corrosion resistance of aluminum alloys. researchgate.netuakron.eduuakron.edu The silane film provides a barrier to corrosive ions and enhances the adhesion of paint or other organic coatings. researchgate.net

Copper and Bronze: Silane coatings have been shown to be effective in protecting copper and bronze from corrosion. researchgate.net Specific functional silanes, such as those with mercapto groups, have demonstrated strong performance on these substrates, but the barrier-forming principle applies to alkoxysilanes as well. researchgate.netresearchgate.net

The effectiveness of the treatment depends on factors such as the cleanliness of the substrate, the pH of the silane solution, and the curing conditions. researchgate.netchemrevlett.com

Barrier Properties of Silane Coatings

The primary mechanism by which silane coatings protect against corrosion is by acting as a physical barrier. chemrevlett.comntnu.no The dense, cross-linked siloxane network physically obstructs the transport of water, oxygen, and ions (such as chloride) to the metal surface, which are necessary for corrosion to occur. ntnu.nomdpi.com

The hydrophobicity imparted by the organic group of the silane—in this case, the ethoxymethyl group—further contributes to the barrier properties by repelling water from the surface. scielo.br While this compound has a relatively short organic chain, the formation of a well-cured, dense film is critical to its protective function. Research indicates that the water barrier properties of silane films are highly dependent on the film's thickness and density, which are influenced by curing temperature and time. ntnu.noresearchgate.net A well-formed silane film can significantly reduce the rate of corrosion on metallic substrates. uakron.eduuakron.edu

Role of Silane Type in Hybrid Film Performance

The performance and properties of hybrid films are critically dependent on the specific type of silane precursor used in their formulation. The molecular structure of the silane, particularly its organic functional group (or lack thereof) and the nature of its hydrolyzable alkoxy groups, dictates the formation of the siloxane network, its interaction with substrates, and its compatibility with organic polymers. This compound is a non-functional, trialkoxy silane, and its role is best understood by comparing it with other silanes possessing different structural features.

Non-Functional vs. Functional Silanes

Silanes can be broadly categorized as non-functional or functional.

Non-functional silanes , such as this compound, have an organic substituent (e.g., ethoxymethyl) that does not chemically react with an organic polymer matrix. mdpi.com Their primary role is to modify surface energy, act as cross-linking agents, and provide a barrier effect. mdpi.com They are effective at making surfaces hydrophobic and can improve performance by physically blocking the ingress of corrosive species.

Functional silanes possess an organofunctional group (e.g., amino, epoxy, vinyl, or methacryloxy) that can form covalent bonds with an organic resin matrix. innovationforever.comresearchgate.net This dual reactivity allows them to act as true coupling agents, forming a chemical bridge between an inorganic surface and an organic coating, which significantly enhances adhesion and mechanical properties. mdpi.comresearchgate.net Studies have shown that functional silanes containing epoxy, amine, or mercapto groups offer superior corrosion protection compared to non-functional silanes by providing stronger interfacial adhesion. innovationforever.com For instance, in coatings for galvanized steel, the order of corrosion inhibition was found to be MPTMS ≈ APTES > GPTMS > TEOS, demonstrating the superior performance of functional silanes over the non-functional tetraethoxysilane (TEOS). innovationforever.com

Effect of Alkyl Chain Length on Hydrophobicity

For non-functional alkyl silanes like this compound, the length of the alkyl chain is a crucial factor in determining the hydrophobicity of the resulting film. Research consistently shows that longer alkyl chains lead to a greater water-repellent effect by reducing the surface energy of the coating. mdpi.comd-nb.info

A direct comparison between this compound (a C1 alkyl chain equivalent) and Trimethoxy(octyl)silane (a C8 alkyl chain) for functionalizing silica nanoparticles revealed a stark difference in performance. d-nb.inforesearchgate.net The nanoparticles treated with the short-chain this compound remained hydrophilic, with a water contact angle of 0°, similar to untreated nanoparticles. d-nb.inforesearchgate.net In contrast, those treated with the longer-chain Trimethoxy(octyl)silane became highly hydrophobic, exhibiting a water contact angle of over 150°. d-nb.inforesearchgate.net This demonstrates that while this compound can modify a surface, its ability to impart hydrophobicity is limited by its short alkyl group.

| Silane Type | Alkyl Chain | Resulting Surface Property | Water Contact Angle |

|---|---|---|---|

| This compound | Short (C1 equivalent) | Hydrophilic | ~0° d-nb.inforesearchgate.net |

| Trimethoxy(octyl)silane | Long (C8) | Superhydrophobic | >150° d-nb.inforesearchgate.net |

Role in Barrier Properties and Pore Blocking

One of the key applications for non-functional silanes is to enhance the barrier properties of coatings. Pores, pinholes, and other defects in a coating are primary pathways for water and corrosive ions to reach the metal substrate. bibliotekanauki.pl Silane sols, through a sol-gel process, can penetrate and clog these defects.

A study on polyester (B1180765) powder coatings applied to aluminum investigated the effect of surface treatment with sols of this compound (TEMS) and Triethoxyethylsilane (TEES). bibliotekanauki.pl Both silanes were found to diminish water uptake, particularly during the initial, rapid phase of water sorption, which is attributed to the filling of pores. bibliotekanauki.pl The effectiveness of this pore-blocking mechanism was evaluated using Electrochemical Impedance Spectroscopy (EIS), a technique that measures the electrical capacitance of the coating; an increase in capacitance corresponds to water absorption. bibliotekanauki.plmdpi.com The results indicated that treatment with either TEMS or TEES sol significantly reduced the change in impedance over time compared to untreated samples, confirming a reduction in water ingress. bibliotekanauki.pl The study noted practically no difference in the performance between TEMS and TEES for this application. bibliotekanauki.pl

| Coating Treatment | Mechanism | Effect on Water Uptake (Measured by EIS) |

|---|---|---|

| Untreated Polyester Coating | N/A | High initial water uptake due to pores and defects. bibliotekanauki.pl |

| Treated with this compound (TEMS) Sol | Clogging of pores and cracks with sol particles. bibliotekanauki.pl | Significantly reduced water uptake. bibliotekanauki.pl |

| Treated with Triethoxyethylsilane (TEES) Sol | Clogging of pores and cracks with sol particles. bibliotekanauki.pl | Significantly reduced water uptake, similar to TEMS. bibliotekanauki.pl |

Advanced Applications in Materials Science and Engineering

Development of Silicone-Based Adhesives, Sealants, and Surface Treatments

Triethoxy(ethoxymethyl)silane plays a crucial role as a crosslinker and adhesion promoter in the formulation of silicone-based adhesives and sealants. In these applications, the triethoxy groups of the silane (B1218182) can hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups. These silanol groups can then condense with other silanol groups on the silicone polymer chains or on the surface of an inorganic substrate, forming stable siloxane (Si-O-Si) bonds. This crosslinking process is fundamental to the curing of room-temperature-vulcanizing (RTV) silicone sealants, transforming the liquid polymer into a durable, flexible elastomer.